

Spectroscopic Profile of 2-Methoxy-dibenzosuberone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-dibenzosuberone

Cat. No.: B099441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound **2-Methoxy-dibenzosuberone**, also known as 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. A comprehensive search of scientific literature and chemical databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Despite a thorough investigation, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **2-Methoxy-dibenzosuberone** could not be located in the public domain.

Spectroscopic data is crucial for the unequivocal identification and characterization of chemical compounds. In the context of drug development and scientific research, the absence of such data for a specific molecule like **2-Methoxy-dibenzosuberone** presents a significant gap. This document outlines the scope of the search and provides context on the typical experimental protocols used for acquiring such data.

While direct experimental data for the target molecule is unavailable, this guide will present information on the parent compound, Dibenzosuberone, to offer a comparative analytical perspective. It is imperative to note that the following data pertains to the unsubstituted dibenzosuberone and will differ from that of its 2-methoxy derivative.

Spectroscopic Data Summary

As of the latest search, no peer-reviewed and publicly accessible experimental NMR, IR, or MS data for **2-Methoxy-dibenzosuberone** has been found. The following tables provide a placeholder for the anticipated data structure and include comparative data for the parent compound, Dibenzosuberone, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data for 2-Methoxy-dibenzosuberone not available				

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data for 2-Methoxy-dibenzosuberone not available	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data for 2-Methoxy-dibenzosuberone not available		

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Fragment Assignment
Data for 2-Methoxy-dibenzosuberone not available		

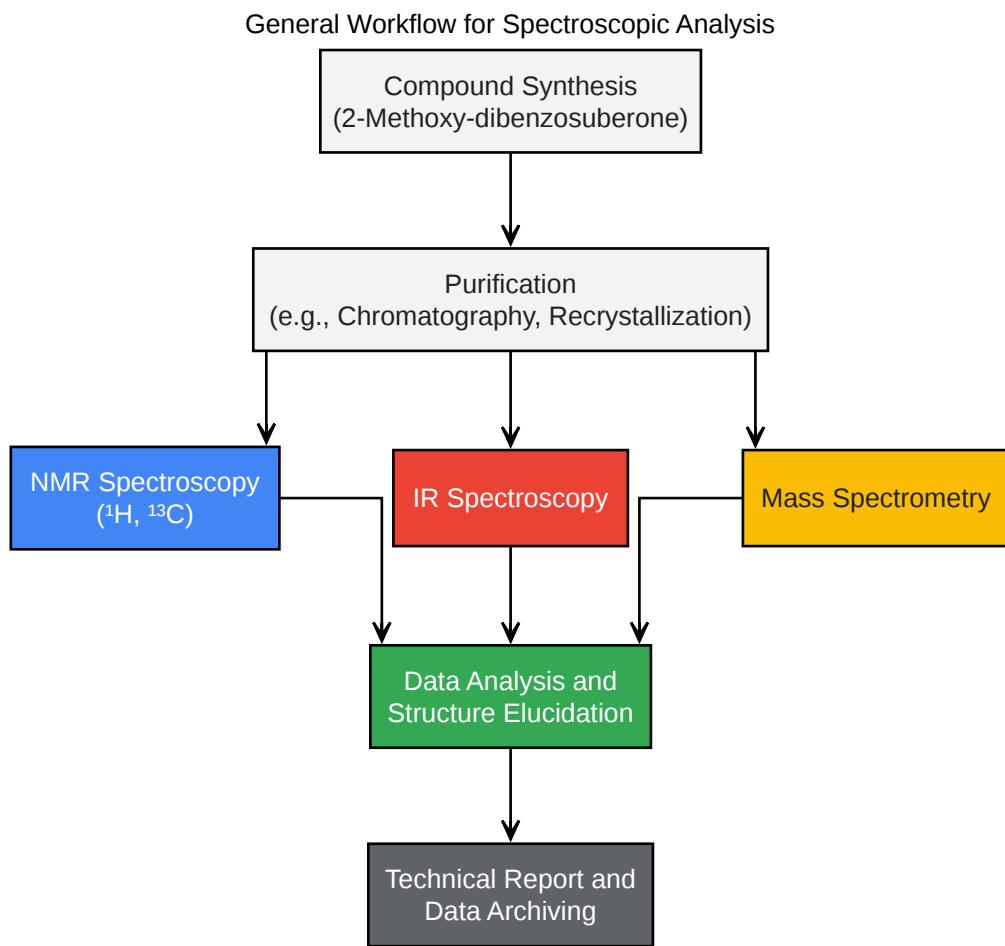
Experimental Protocols

While specific protocols for **2-Methoxy-dibenzosuberone** are not available, the following are general methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
- Data Acquisition: Standard pulse sequences would be used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy


- Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: A variety of ionization techniques could be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The absence of comprehensive, publicly available spectroscopic data for **2-Methoxy-dibenzosuberone** highlights a gap in the chemical literature. For researchers and developers working with this compound, the primary course of action would be to synthesize and fully characterize it using modern spectroscopic techniques. The general protocols and workflow outlined in this document provide a standard framework for such an endeavor. Until such data becomes available, any work involving **2-Methoxy-dibenzosuberone** should be approached with the understanding that its foundational spectroscopic characterization is not yet established in the public domain.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-dibenzosuberone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099441#spectroscopic-data-of-2-methoxy-dibenzosuberone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com